1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one is a complex organic compound that features a benzothiazole ring, a piperazine moiety, and a tosyl group.
Mechanism of Action
Target of Action
Similar compounds, such as 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, have been found to act as dopamine and serotonin antagonists . These targets play a crucial role in regulating mood and cognition in the central nervous system.
Mode of Action
It can be inferred from related compounds that it may interact with its targets (dopamine and serotonin receptors) by binding to them, thereby inhibiting their activity .
Biochemical Pathways
Given its potential role as a dopamine and serotonin antagonist, it may affect pathways related to mood regulation and cognitive function .
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule predicts good absorption or permeation by examining molecular properties important for a drug’s pharmacokinetics in the human body, including bioavailability .
Result of Action
Similar compounds have shown antibacterial activity , suggesting that this compound may also have potential antimicrobial effects.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes and proteins . For instance, benzothiazole derivatives have been found to exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes .
Cellular Effects
Benzothiazole derivatives have been reported to exhibit cytotoxic activity against various cell lines
Molecular Mechanism
It is known that benzothiazole derivatives can inhibit COX enzymes, which play a crucial role in inflammation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde.
Piperazine Derivatization: The benzothiazole derivative is then reacted with piperazine in the presence of a suitable solvent such as tert-butyl alcohol at elevated temperatures (e.g., 120°C) to form the piperazine-substituted benzothiazole.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or benzothiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the piperazine moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anti-inflammatory properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific chemical properties
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(piperidin-1-yl)ethylamino)benzamides
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(morpholino)ethylamino)benzamides
Uniqueness
1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tosyl group enhances its reactivity, while the benzothiazole and piperazine moieties contribute to its potential pharmacological activities .
Properties
IUPAC Name |
1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-4-(4-methylphenyl)sulfonylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S2/c1-17-8-10-19(11-9-17)31(28,29)16-4-7-21(27)25-12-14-26(15-13-25)23-24-22-18(2)5-3-6-20(22)30-23/h3,5-6,8-11H,4,7,12-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYUUOXGRGZERT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.